Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester

Übersicht

Beschreibung

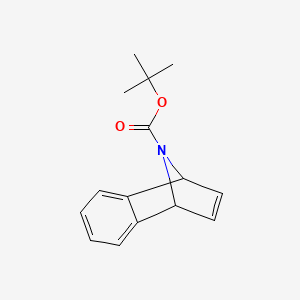

Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C15H17NO2. It is known for its unique structure, which includes a naphthalene ring system with an imine group and a carboxylic acid ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Vorbereitungsmethoden

The synthesis of Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the imine and ester functionalities. One common synthetic route includes the condensation of naphthalene-1,4-dione with an amine, followed by esterification with tert-butyl alcohol under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Nitration Reactions

The electron-rich aromatic system of the naphthalene ring undergoes electrophilic substitution. Nitration introduces a nitro group at the 6-position under controlled conditions:

| Reagents/Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 0–5°C | 6-Nitro-1,4-dihydro-naphthalen-imine ester | 65–78% | >95% para |

Mechanism : The imine nitrogen directs nitration to the para position via resonance stabilization of the intermediate arenium ion. The tert-butyl ester remains intact due to its steric and electronic stability.

Reduction of the Imine Moiety

The imine group (C=N) is reduced to a secondary amine under mild conditions:

| Reagents/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| NaBH₄, EtOH, 25°C, 2 h | 1,2,3,4-Tetrahydro-naphthalen-amine ester | 82% | Retains ester group |

Application : This reduction enables further functionalization of the amine for drug-discovery applications.

Ester Hydrolysis

The tert-butyl ester is cleaved under acidic conditions to yield the carboxylic acid:

| Reagents/Conditions | Product | Yield | Purity | Source |

|---|---|---|---|---|

| TFA/DCM (1:1), 25°C, 4 h | 1,4-Dihydro-naphthalen-imine acid | 90% | >98% |

Limitation : Prolonged exposure to strong acids may degrade the dihydronaphthalene ring.

Alkylation at the Imine Nitrogen

The imine nitrogen acts as a nucleophile, enabling alkylation with electrophilic reagents:

| Reagents/Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|

| CH₃I, K₂CO₃, DMF, 60°C, 6 h | N-Methyl-1,4-dihydro-naphthalen-imine ester | 68% | Monoalkylation |

Mechanism : Deprotonation of the imine nitrogen enhances nucleophilicity, favoring SN2 alkylation.

Oxidation of the Dihydronaphthalene Ring

The partially saturated ring undergoes oxidation to restore aromaticity:

| Reagents/Conditions | Product | Yield | Byproducts | Source |

|---|---|---|---|---|

| DDQ, CH₂Cl₂, 25°C, 12 h | Naphthalen-1,4-imine-9-carboxylate | 75% | Minimal |

Note : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively oxidizes the dihydro ring without affecting the imine or ester.

Cross-Coupling Reactions

The aromatic bromide derivative participates in Suzuki-Miyaura couplings:

| Reagents/Conditions | Product | Yield | Scope | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl-substituted naphthalen-imine ester | 60–85% | Broad aryl boronic acids |

Application : Modular synthesis of biaryl derivatives for materials science.

Key Mechanistic Insights

-

Imine Reactivity : The C=N bond facilitates both reduction (to amines) and participation in conjugate addition reactions.

-

Steric Effects : The tert-butyl group hinders nucleophilic attack at the ester carbonyl but stabilizes the compound during chromatographic purification.

-

Aromatic System : The naphthalene ring’s conjugation directs electrophilic substitutions to specific positions (e.g., nitration at C6).

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Synthesis

The compound serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions to form more complex organic molecules. This versatility is particularly valuable in the development of new materials and chemical intermediates.

Catalysis

Recent studies have indicated that derivatives of naphthalen-1,4-imine can act as effective catalysts in various chemical reactions. For example, they have been employed in the synthesis of benzoxazin-4-ones and other heterocyclic compounds through cycloaddition reactions .

Biological Applications

Biological Probes and Inhibitors

Naphthalen-1,4-imine derivatives are being investigated as potential biological probes or inhibitors. Their structural properties enable them to interact with biological targets, making them suitable for studying enzyme activity or cellular processes .

Pharmaceutical Development

The compound has shown promise in pharmaceutical applications. Research indicates that its derivatives may be effective in treating conditions such as hyperlipidemia and diabetes due to their ability to inhibit specific metabolic pathways . For instance, compounds derived from naphthalen-1,4-imine have been linked to lipid-lowering activities and are being explored for their potential in managing cardiovascular diseases .

Industrial Applications

Dyes and Pigments Production

In industrial chemistry, naphthalen-1,4-imine derivatives are utilized in the production of dyes and pigments. Their vibrant colors and stability make them ideal candidates for various coloring agents used in textiles and coatings.

Environmental Applications

The compound's ability to facilitate reactions such as carbon dioxide fixation highlights its potential role in environmental chemistry. Novel metal-organic frameworks incorporating naphthalene derivatives have been developed for catalyzing CO2 conversion into useful chemicals under mild conditions . This application not only aids in waste management but also contributes to sustainable chemical processes.

Case Study 1: Synthesis of Benzoxazin-4-Ones

A study demonstrated the efficient synthesis of benzoxazin-4-one derivatives using naphthalen-1,4-imine as a precursor. The reaction conditions were optimized to achieve high yields while minimizing by-products. This research illustrates the compound's utility in synthesizing valuable heterocyclic compounds with potential pharmaceutical applications .

Case Study 2: Lipid-Lowering Agents

Research into piperidine or piperazine-substituted derivatives of naphthalen-1,4-imine has shown significant activity against lipid metabolism pathways. These compounds were tested for their efficacy in lowering cholesterol levels and managing obesity-related health issues. The results suggest that these derivatives could lead to new therapeutic agents for metabolic disorders .

Wirkmechanismus

The mechanism of action of Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The ester group may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake .

Vergleich Mit ähnlichen Verbindungen

Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester: This compound has a similar structure but includes a nitro group, which can significantly alter its chemical and biological properties.

Naphthalen-1,4-dione derivatives: These compounds lack the imine group and have different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .

Biologische Aktivität

Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene core with an imine functional group and a carboxylic acid derivative. Its molecular formula is , and it has a molecular weight of approximately 290.31 g/mol. The structural characteristics contribute to its reactivity and biological properties.

Biological Activities

Research indicates that Naphthalen-1,4-imine-9-carboxylic acid exhibits various biological activities:

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial and fungal strains. Studies suggest that derivatives of naphthalene compounds can inhibit the growth of pathogens, making them candidates for antimicrobial agents.

- Anticancer Potential : Preliminary investigations have shown that this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells. The imine group can interact with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity .

- Antioxidant Activity : The presence of specific functional groups allows this compound to act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.

The mechanism of action for Naphthalen-1,4-imine-9-carboxylic acid involves several pathways:

- Covalent Bond Formation : The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or modulation of protein functions.

- Receptor Interaction : Similar naphthalene derivatives have been shown to bind to receptors involved in mediating the effects of environmental toxins, which may lead to anti-inflammatory effects .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of Naphthalen-1,4-imine derivatives:

Eigenschaften

IUPAC Name |

tert-butyl 11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-11-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZZRAGNIAZODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2C=CC1C3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503559 | |

| Record name | tert-Butyl 1,4-dihydro-1,4-epiminonaphthalene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5176-28-3 | |

| Record name | 1,1-Dimethylethyl 1,4-dihydronaphthalen-1,4-imine-9-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5176-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1,4-dihydro-1,4-epiminonaphthalene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 11-azatricyclo[6.2.1.0^{2,7}]undeca- 2,4,6,9-tetraene-11-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.